molecular formula C25H24FNO6 B3823609 1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate

1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate

Cat. No.: B3823609
M. Wt: 453.5 g/mol
InChI Key: ZVGRHWZDOBWBPQ-UHFFFAOYSA-N
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Description

1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate is a complex organic compound with a molecular formula of C25H24FNO6 and a molecular weight of 453.472 g/mol . This compound is notable for its unique structure, which includes a fluorophenyl group, a chromenyl group, and a pyrrolidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe pyrrolidine ring is then formed through a series of condensation reactions . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group and the chromenyl group are key to its activity, as they can interact with various enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-[3-(4-fluorophenyl)-4-oxochromen-7-yl] pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO6/c1-25(2,3)33-24(30)27-12-4-5-20(27)23(29)32-17-10-11-18-21(13-17)31-14-19(22(18)28)15-6-8-16(26)9-7-15/h6-11,13-14,20H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGRHWZDOBWBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate
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1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate
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1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate
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1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate
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1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate
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1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate

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